![molecular formula C13H12N4O B11868046 6-[(2-methylphenyl)methoxy]-7H-purine CAS No. 67733-76-0](/img/structure/B11868046.png)
6-[(2-methylphenyl)methoxy]-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((2-Methylbenzyl)oxy)-1H-purine is a compound that belongs to the class of purines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a purine ring system substituted with a 2-methylbenzyl group through an oxygen atom. Purines are significant in various biological processes, including the formation of nucleotides, which are the building blocks of DNA and RNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Methylbenzyl)oxy)-1H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives and 2-methylbenzyl alcohol.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where the hydroxyl group of 2-methylbenzyl alcohol reacts with the purine derivative in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Solvent: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.
Temperature: The reaction is typically conducted at elevated temperatures ranging from 80°C to 120°C to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 6-((2-Methylbenzyl)oxy)-1H-purine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
6-((2-Methylbenzyl)oxy)-1H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any reducible functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methylbenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C catalyst, sodium borohydride (NaBH4).
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
6-((2-Methylbenzyl)oxy)-1H-purine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways involving purine derivatives.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-((2-Methylbenzyl)oxy)-1H-purine involves its interaction with specific molecular targets, such as enzymes or receptors involved in purine metabolism. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Benzyl-1H-purine: Similar structure but lacks the 2-methyl group on the benzyl moiety.
6-(2-Chlorobenzyl)oxy-1H-purine: Contains a chlorine atom instead of a methyl group on the benzyl ring.
6-(2-Methoxybenzyl)oxy-1H-purine: Features a methoxy group instead of a methyl group on the benzyl ring.
Uniqueness
6-((2-Methylbenzyl)oxy)-1H-purine is unique due to the presence of the 2-methyl group on the benzyl moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets and alter its pharmacokinetic properties compared to similar compounds.
Propriétés
Numéro CAS |
67733-76-0 |
|---|---|
Formule moléculaire |
C13H12N4O |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
6-[(2-methylphenyl)methoxy]-7H-purine |
InChI |
InChI=1S/C13H12N4O/c1-9-4-2-3-5-10(9)6-18-13-11-12(15-7-14-11)16-8-17-13/h2-5,7-8H,6H2,1H3,(H,14,15,16,17) |
Clé InChI |
CDCYPSVZKPSKRI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1COC2=NC=NC3=C2NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





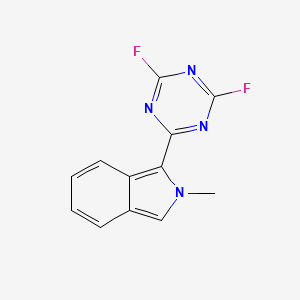
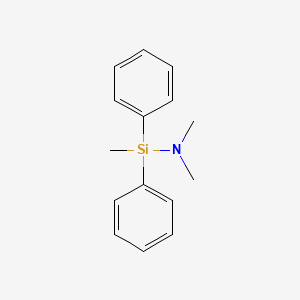
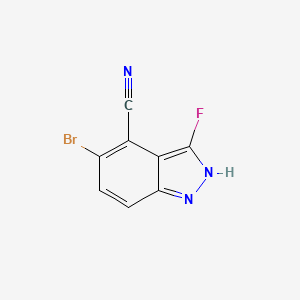
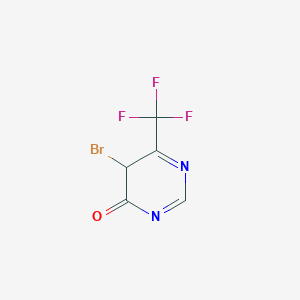
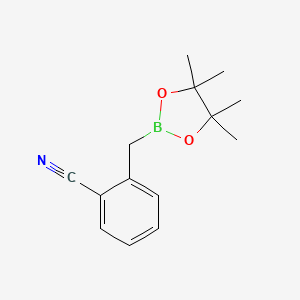
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-](/img/structure/B11868025.png)




![Isoindolo[2,1-a]quinoline-5,11-dione](/img/structure/B11868051.png)
